molecular formula C14H10ClFO B1324064 2-Chloro-4'-fluoro-3'-methylbenzophenone CAS No. 59396-46-2

2-Chloro-4'-fluoro-3'-methylbenzophenone

Cat. No. B1324064
CAS RN: 59396-46-2
M. Wt: 248.68 g/mol
InChI Key: DGGVFSJQDNUMIP-UHFFFAOYSA-N
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Description

2-Chloro-4’-fluoro-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10ClFO . It has a molecular weight of 248.68 . The compound is also known by its IUPAC name, (2-chlorophenyl) (4-fluoro-3-methylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4’-fluoro-3’-methylbenzophenone consists of a benzene ring bonded to a carbonyl group (C=O), which is in turn bonded to another benzene ring . One of the benzene rings has a chlorine atom substituted at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 3-position .


Physical And Chemical Properties Analysis

2-Chloro-4’-fluoro-3’-methylbenzophenone has a density of 1.243g/cm3 . It has a boiling point of 365.2ºC at 760 mmHg . The compound has a flash point of 174.6ºC .

Scientific Research Applications

Synthetic Applications and Material Properties

2-Chloro-4'-fluoro-3'-methylbenzophenone, due to its unique structural features, finds applications in various synthetic pathways and material science research. Although the direct research on this compound is limited, insights can be gained from studies on structurally related compounds.

  • Synthesis of Aromatic Compounds

    Studies on related chloro-fluoro benzophenones highlight their utility in synthesizing complex aromatic compounds, such as acridinones, through reactions with amino compounds and cyclohexanedione in specific ionic conditions. These synthesized compounds exhibit interesting photophysical properties, including UV emission and fluorescent quantum yields, suggesting potential applications in material science and photonic devices (Satheeshkumar et al., 2017).

  • Material Science and Engineering Plastics

    Fluorinated phthalazinone monomers, related to the chloro-fluoro benzophenones, have been synthesized and polymerized, resulting in polymers with excellent thermal properties and good solubility in common solvents. These materials are considered for applications in engineering plastics and membrane materials, indicating the potential of chloro-fluoro benzophenones in contributing to the development of high-performance polymers (Xiao et al., 2003).

  • Organic Synthesis and Molecular Interactions

    Research on derivatives of 1,2,4-triazoles, which can be synthesized from compounds structurally similar to 2-Chloro-4'-fluoro-3'-methylbenzophenone, highlights the importance of these molecules in studying lp⋯π intermolecular interactions. These studies not only advance our understanding of molecular interactions but also pave the way for the design of novel compounds with specific biological or chemical properties (Shukla et al., 2014).

  • Spectroscopy and Computational Chemistry

    The vibrational analysis and thermodynamic properties of chloro-fluoro benzophenones have been extensively studied using FT-Raman, FT-IR spectroscopy, and DFT calculations. These studies provide deep insights into the molecular geometry, vibrational frequencies, and chemical reactivity of such compounds. Understanding these properties is crucial for their application in various fields of chemistry and materials science (Chaitanya et al., 2011).

properties

IUPAC Name

(2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGVFSJQDNUMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641762
Record name (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-fluoro-3'-methylbenzophenone

CAS RN

59396-46-2
Record name (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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